molecular formula C20H36O12 B1609355 alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate CAS No. 42922-74-7

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate

Cat. No. B1609355
CAS RN: 42922-74-7
M. Wt: 468.5 g/mol
InChI Key: CTSXEBOMCAJECV-GJPZWOLYSA-N
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Description

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate is a type of carbohydrate . It is also known as a surfactant-based permeation enhancer used to increase mannitol permeability in excised rat colonic mucosae .


Synthesis Analysis

The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate can be achieved through a multi-step process involving protection and deprotection of functional groups, glycosylation, and benzoate esterification. An enzymatic synthesis of β-d-fructofuranosyl α-d-glucopyranosyl- (1→2)-α-d-glucopyranoside using Escherichia coli glycoside phosphorylase YcjT has been reported .


Molecular Structure Analysis

The molecular structure of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate can be found in the NIST Chemistry WebBook .

Safety And Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(24)32-20(18(29)16(27)14(25)11(8-21)31-20)19(10-23)17(28)15(26)12(9-22)30-19/h11-12,14-18,21-23,25-29H,2-10H2,1H3/t11-,12-,14-,15-,16+,17+,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSXEBOMCAJECV-GJPZWOLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)O[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate

CAS RN

42922-74-7
Record name Sucrose monooctanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042922747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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